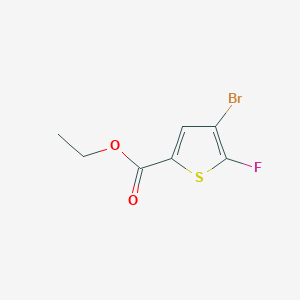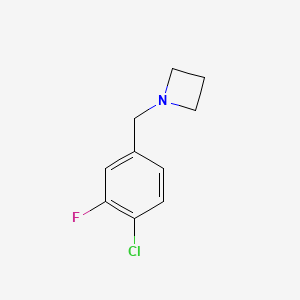
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are significant due to their diverse biological and pharmacological activities. This compound, with its specific functional groups, offers a range of possibilities for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: The presence of hydroxyl and carboxylate groups allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological activities. The exact pathways and targets may vary depending on the specific application, such as antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2,4-dione: Exhibits unique tautomeric forms and biological activities.
Uniqueness: Ethyl 2,4-dihydroxy-7-methylquinoline-3-carboxylate stands out due to its specific functional groups, which provide versatility in chemical reactions and potential applications. Its unique structure allows for the development of novel compounds with enhanced biological activities.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-7-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-5-4-7(2)6-9(8)14-12(10)16/h4-6H,3H2,1-2H3,(H2,14,15,16) |
Clé InChI |
ISWFYKVMDCKUHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=C(C=C2)C)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)




![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)

![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)





